molecular formula C9H16O4 B8320587 4,4-Dimethoxy-3-methyl-crotyl acetate CAS No. 74549-14-7

4,4-Dimethoxy-3-methyl-crotyl acetate

Cat. No. B8320587
Key on ui cas rn: 74549-14-7
M. Wt: 188.22 g/mol
InChI Key: OHFDXHXDNYMPBW-FNORWQNLSA-N
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Patent
US04301084

Procedure details

1,800 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene together with 3.6 parts of copper (II) acetate were heated, with stirring, for 12 hours at 152° C. in the reaction vessel described under (A). The low-boiling products formed distilled off continuously over the entire reaction period. Subsequent working up of the reaction mixture by distillation gave 1,278 parts of 4,4-dimethoxy-3-methyl-crotyl acetate, corresponding to a yield of 71% of theory.
Name
1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,4-dimethoxy-3-methyl-crotyl acetate
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:12][CH3:13])[C:4]([CH3:11])(OC(=O)C)[CH:5]=[CH2:6]>C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[C:3]([O:12][CH2:6][CH:5]=[C:4]([CH3:11])[CH:3]([O:2][CH3:1])[O:12][CH3:13])(=[O:2])[CH3:4] |f:1.2.3|

Inputs

Step One
Name
1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C=C)(OC(C)=O)C)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
152 °C
Stirring
Type
CUSTOM
Details
with stirring, for 12 hours at 152° C. in the reaction vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The low-boiling products formed
DISTILLATION
Type
DISTILLATION
Details
distilled off continuously over the entire reaction period
DISTILLATION
Type
DISTILLATION
Details
Subsequent working up of the reaction mixture by distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
4,4-dimethoxy-3-methyl-crotyl acetate
Type
product
Smiles
C(C)(=O)OCC=C(C(OC)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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